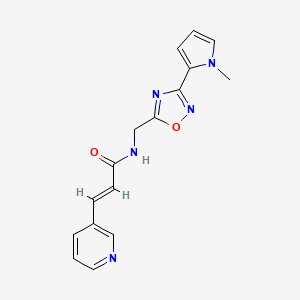

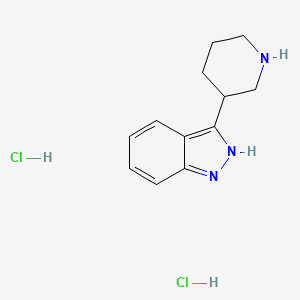

![molecular formula C18H14N2O3S B2953192 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034436-01-4](/img/structure/B2953192.png)

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, also known as TDZD-8, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes.

Scientific Research Applications

Histone Deacetylase Inhibition

A study conducted by Zhou et al. (2008) explored the design, synthesis, and biological evaluation of a compound similar to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).

Heterocyclic Synthesis

Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound . These esters were synthesized through coupling reactions and investigated for their reactivity towards various nitrogen nucleophiles, leading to the formation of multiple heterocyclic derivatives (Mohareb et al., 2004).

Capillary Electrophoresis

In a study by Ye et al. (2012), nonaqueous capillary electrophoretic separation was developed for imatinib mesylate and related substances, including compounds structurally similar to the one . This method was shown to be promising for quality control of pharmaceuticals (Ye et al., 2012).

Synthesis of Derivatives

Fadda et al. (2013) synthesized new derivatives of tetrahydropyrimidine-thione using a key intermediate that bears structural similarities to N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. These derivatives were obtained through reactions with haloketones, leading to the formation of various heterocyclic compounds (Fadda et al., 2013).

Luminescent Properties

A study by Srivastava et al. (2017) investigated compounds with a 1,8-naphthalimide structure connected to benzoic acid, similar in structure to the compound . These compounds demonstrated luminescent properties and exhibited multi-stimuli-responsive behavior, indicating potential applications in materials science (Srivastava et al., 2017).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized carbohydrazides and 2-azetidinones, structurally related to the compound , and investigated their antidepressant and nootropic activities. Their results suggested the potential of these compounds as central nervous system active agents (Thomas et al., 2016).

Photosensitive Poly(benzoxazole)

Ebara et al. (2003) developed a synthetic method for a poly(benzoxazole) precursor that has similarities to the compound . This precursor demonstrated photosensitivity and was explored for potential applications in photoresist materials (Ebara et al., 2003).

Antioxidant Activity

Tumosienė et al. (2019) synthesized pyrrolidine-3-carboxylic acid derivatives, structurally related to the compound of interest, and evaluated their antioxidant activity. This research highlights the potential of such compounds in the development of antioxidants (Tumosienė et al., 2019).

Inverse Agonist Activity

Landsman et al. (1997) investigated compounds structurally similar to the one , demonstrating inverse agonist activity at the human cannabinoid CB1 receptor. This research contributes to our understanding of receptor-ligand interactions (Landsman et al., 1997).

Mechanism of Action

Target of action

Thiazoles and indoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of these compounds can vary depending on the specific derivative and its target. For example, some indole derivatives have been reported as antiviral agents .

Biochemical pathways

The biochemical pathways affected by these compounds can also vary widely. For instance, thiamine, which contains a thiazole ring, helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of action

The molecular and cellular effects of these compounds’ actions can range from antimicrobial to antineoplastic effects, depending on the specific compound and its target .

properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(8-13)23-11-22-16)20-9-12-3-5-19-15(7-12)14-4-6-24-10-14/h1-8,10H,9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUQTIPQDPHLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

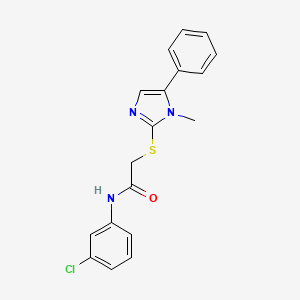

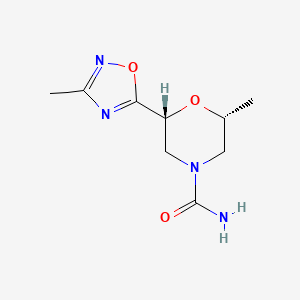

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)

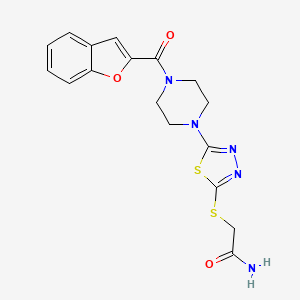

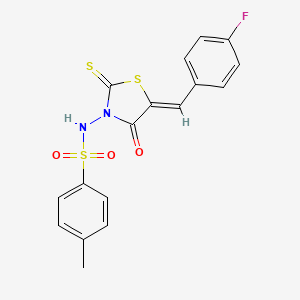

![1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2953116.png)

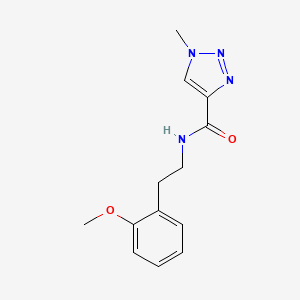

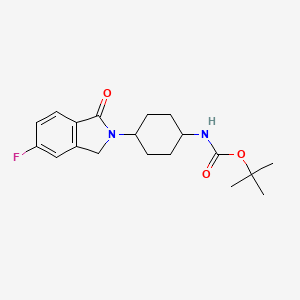

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

![9-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)

![4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2953132.png)